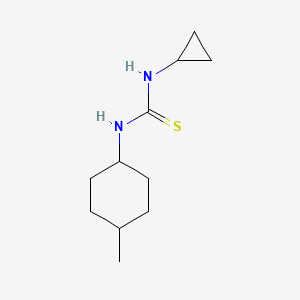
2-(1-adamantylacetyl)-N-allylhydrazinecarbothioamide
描述
2-(1-adamantylacetyl)-N-allylhydrazinecarbothioamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as AAL-993 and is a potent and selective inhibitor of the enzyme gamma-secretase. Gamma-secretase is an enzyme that plays a crucial role in the processing of amyloid precursor protein, which is involved in the development of Alzheimer's disease.
作用机制
The mechanism of action of 2-(1-adamantylacetyl)-N-allylhydrazinecarbothioamide involves the inhibition of gamma-secretase, which is an enzyme that cleaves amyloid precursor protein to produce amyloid beta peptides. By inhibiting gamma-secretase, AAL-993 reduces the production of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. AAL-993 also inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, which makes it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-adamantylacetyl)-N-allylhydrazinecarbothioamide have been extensively studied. Inhibition of gamma-secretase by AAL-993 reduces the production of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. AAL-993 has also been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in the growth and proliferation of cancer cells. However, further studies are required to fully understand the biochemical and physiological effects of AAL-993.
实验室实验的优点和局限性
2-(1-adamantylacetyl)-N-allylhydrazinecarbothioamide has several advantages and limitations for lab experiments. One of the major advantages is its high selectivity for gamma-secretase, which makes it a potent inhibitor of this enzyme. AAL-993 also has good solubility in organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of AAL-993 is its low water solubility, which makes it difficult to use in aqueous environments. AAL-993 is also a relatively new compound, and further studies are required to fully understand its properties and limitations.
未来方向
There are several future directions for the study of 2-(1-adamantylacetyl)-N-allylhydrazinecarbothioamide. One of the major areas of research is its potential use in the treatment of Alzheimer's disease. AAL-993 has shown promising results in preclinical studies, and further studies are required to determine its efficacy in clinical trials. Another area of research is its potential use in the treatment of cancer. AAL-993 has been shown to inhibit the growth of cancer cells, and further studies are required to determine its potential use as a cancer treatment. Finally, further studies are required to fully understand the biochemical and physiological effects of AAL-993 and its potential applications in scientific research.
科学研究应用
2-(1-adamantylacetyl)-N-allylhydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is its role as a gamma-secretase inhibitor. Gamma-secretase inhibitors have been shown to reduce the production of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. AAL-993 has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in the growth and proliferation of cancer cells.
属性
IUPAC Name |
1-[[2-(1-adamantyl)acetyl]amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-2-3-17-15(21)19-18-14(20)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h2,11-13H,1,3-10H2,(H,18,20)(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPUFBBHGIEHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)CC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320467 | |
| Record name | 1-[[2-(1-adamantyl)acetyl]amino]-3-prop-2-enylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
305811-85-2 | |
| Record name | 1-[[2-(1-adamantyl)acetyl]amino]-3-prop-2-enylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-1-piperazinecarbothioamide](/img/structure/B4280462.png)
![[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4280468.png)

![[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]acetic acid](/img/structure/B4280483.png)
![4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B4280489.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4280497.png)
![methyl 5-ethyl-2-[({[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4280498.png)
![4-allyl-3-[(2-chloro-6-fluorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4280502.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4280520.png)
![4-allyl-3-[(3-methoxybenzyl)thio]-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4280524.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4280527.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4280532.png)
![N-(4-acetylphenyl)-2-{[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4280551.png)